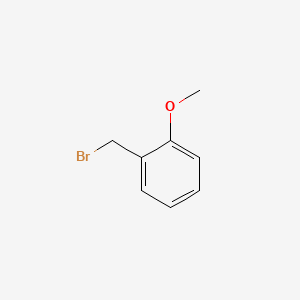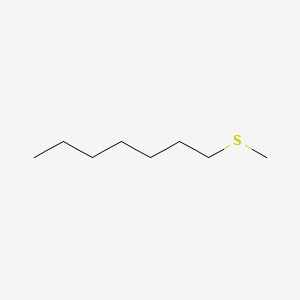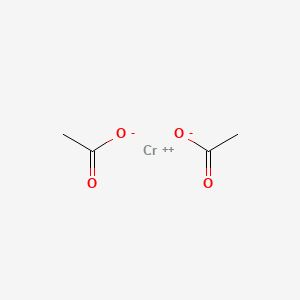
Natriumcyclopentadienid
Übersicht
Beschreibung
Sodium cyclopentadienide is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry as a reagent for the preparation of metallocenes and other cyclopentadienyl derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium cyclopentadienide has several scientific research applications:
Chemistry: It is a common reagent for the preparation of metallocenes and other organometallic compounds.
Biology and Medicine: It is used in the synthesis of compounds that have potential biological and medicinal applications.
Industry: It is used in the production of catalysts and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cyclopentadienide is commercially available as a solution in tetrahydrofuran. It is typically prepared by treating cyclopentadiene with sodium. The reaction can be represented as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ] This conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene .
Industrial Production Methods: In industrial settings, sodium cyclopentadienide is often produced using sodium hydride as a base: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ] In early work, Grignard reagents were also used as bases .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cyclopentadienide undergoes various types of reactions, including:
Substitution Reactions: It reacts with metal halides to form metallocenes. For example: [ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ] [ \text{ZrCl}_4(\text{THF})_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{ZrCl}_2 + 2 \text{NaCl} + 2 \text{THF} ]
Formation of Substituted Cyclopentadienyl Derivatives: It reacts with esters and formyl derivatives to form substituted cyclopentadienyl compounds.
Common Reagents and Conditions:
Reagents: Metal halides, esters, formyl derivatives.
Conditions: Reactions are typically carried out in tetrahydrofuran or other donor solvents.
Major Products:
Metallocenes: Such as ferrocene and zirconocene dichloride.
Substituted Cyclopentadienyl Derivatives: Such as 1,1’-ferrocenedicarboxylic acid.
Wirkmechanismus
The mechanism by which sodium cyclopentadienide exerts its effects involves the formation of cyclopentadienyl anions. These anions can coordinate with metal centers to form metallocenes and other organometallic complexes. The nature of sodium cyclopentadienide depends strongly on its medium, and it is often represented as a salt Na⁺ C₅H⁻₅ in synthetic planning .
Vergleich Mit ähnlichen Verbindungen
- Potassium cyclopentadienide (C₅H₅K)
- Lithium cyclopentadienide (C₅H₅Li)
- Tetrabutylammonium cyclopentadienide (Bu₄N⁺ C₅H₅⁻)
Comparison:
- Potassium Cyclopentadienide: Similar to sodium cyclopentadienide but with potassium as the cation. It has similar reactivity and applications.
- Lithium Cyclopentadienide: Similar to sodium cyclopentadienide but with lithium as the cation. It is often used in similar reactions but may have different solubility and reactivity profiles.
- Tetrabutylammonium Cyclopentadienide: This compound is supported entirely by ionic bonding and represents the structure of the cyclopentadienide anion in the solid state .
Sodium cyclopentadienide is unique due to its specific reactivity and the nature of its sodium cation, which influences its solubility and reactivity in various solvents.
Eigenschaften
IUPAC Name |
sodium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVHDUNQKJDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063665 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium, 2,4-cyclopentadienide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4984-82-1 | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta-2,4-dien-1-ylsodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














